l-Nor-nicotine
l-Nor-nicotine
(S)-nornicotine is a pyridine alkaloid that is nicotine lacking the methyl group on the pyrrolidine nitrogen. It has a role as a metabolite, a nicotinic acetylcholine receptor agonist and a phytogenic insecticide. It is a pyridine alkaloid and a pyrrolidine alkaloid. It is a conjugate base of a (S)-nornicotine(1+). It is an enantiomer of a (+)-Nornicotine. It derives from a hydride of a nicotine.
3-[(2S)-pyrrolidin-2-yl]pyridine is a natural product found in Nicotiana suaveolens, Nicotiana tomentosa, and other organisms with data available.
3-[(2S)-pyrrolidin-2-yl]pyridine is a natural product found in Nicotiana suaveolens, Nicotiana tomentosa, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
494-97-3
VCID:
VC21167291
InChI:
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1
SMILES:
C1CC(NC1)C2=CN=CC=C2
Molecular Formula:
C9H12N2
Molecular Weight:
148.20 g/mol
l-Nor-nicotine
CAS No.: 494-97-3
Reference Standards
Cat. No.: VC21167291
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Description | (S)-nornicotine is a pyridine alkaloid that is nicotine lacking the methyl group on the pyrrolidine nitrogen. It has a role as a metabolite, a nicotinic acetylcholine receptor agonist and a phytogenic insecticide. It is a pyridine alkaloid and a pyrrolidine alkaloid. It is a conjugate base of a (S)-nornicotine(1+). It is an enantiomer of a (+)-Nornicotine. It derives from a hydride of a nicotine. 3-[(2S)-pyrrolidin-2-yl]pyridine is a natural product found in Nicotiana suaveolens, Nicotiana tomentosa, and other organisms with data available. |
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CAS No. | 494-97-3 |
Molecular Formula | C9H12N2 |
Molecular Weight | 148.20 g/mol |
IUPAC Name | 3-[(2S)-pyrrolidin-2-yl]pyridine |
Standard InChI | InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1 |
Standard InChI Key | MYKUKUCHPMASKF-VIFPVBQESA-N |
Isomeric SMILES | C1C[C@H](NC1)C2=CN=CC=C2 |
SMILES | C1CC(NC1)C2=CN=CC=C2 |
Canonical SMILES | C1CC(NC1)C2=CN=CC=C2 |
Boiling Point | 260 °C |
Colorform | Hygroscopic, somewhat viscous liquid |
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